6-(4-n-Propylphenyl)-6-oxohexanoic acid

Lipophilicity ADME Lead optimisation

Medicinal chemists optimizing 6-aryl-oxohexanoic acid SAR need well-characterized intermediates with defined purity and lipophilicity. This 97% pure building block (CAS 951892-18-5) provides: • XLogP3 3.1 - positioned between ethyl (≈2.6) and hexyl (≈5.0) homologues for systematic lipophilicity profiling • MW 248.32, TPSA <60 Ų - satisfies multiple drug-likeness filters simultaneously • Certified 97% purity (InChIKey: FJYHPSLFBUGBMT-UHFFFAOYSA-N) minimizes side reactions in esterification, amidation, or reduction protocols Global shipping with full analytical documentation.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
CAS No. 951892-18-5
Cat. No. B1325791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-n-Propylphenyl)-6-oxohexanoic acid
CAS951892-18-5
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C(=O)CCCCC(=O)O
InChIInChI=1S/C15H20O3/c1-2-5-12-8-10-13(11-9-12)14(16)6-3-4-7-15(17)18/h8-11H,2-7H2,1H3,(H,17,18)
InChIKeyFJYHPSLFBUGBMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-n-Propylphenyl)-6-oxohexanoic acid: Structural & Procurement Overview


6-(4-n-Propylphenyl)-6-oxohexanoic acid (CAS 951892-18-5) is a synthetic aryl–oxohexanoic acid derivative with the molecular formula C₁₅H₂₀O₃ and a molecular weight of approximately 248.32 g/mol [1]. It belongs to the 6-aryl-6-oxohexanoic acid family, which is distinguished by a terminal keto group positioned at the sixth carbon of the hexanoic acid chain, directly adjacent to a para-substituted phenyl ring. The propyl (–CH₂CH₂CH₃) substituent at the para position confers distinct lipophilicity (computed XLogP3: 3.1) and steric properties relative to other homologues in this series [1]. This compound is primarily supplied as a research‑grade building block (purity typically 95–97%) for use in organic synthesis, medicinal chemistry, and materials science applications .

6-(4-n-Propylphenyl)-6-oxohexanoic acid: Limitations of Generic Substitution


Within the 6-aryl-6-oxohexanoic acid series, the para‑alkyl substituent length and branching critically modulate key physicochemical and biological properties. The propyl group of CAS 951892-18-5 provides a unique balance between hydrophobic surface area (XLogP3: 3.1), molecular flexibility (8 rotatable bonds), and steric demand that is not replicated by the shorter ethyl (XLogP3 ≈ 2.6) or longer hexyl (XLogP3 ≈ 5.0) analogues [1]. Published SAR studies on structurally related 6-aryl-4-oxohexanoic acids have demonstrated that even minor alkyl chain variations on the aryl ring can reverse in vivo anti‑inflammatory potency, as evidenced by the observation that a chloro‑substituted benzylidene derivative outperformed fenbufen in a carrageenan‑induced rat paw edema assay at 50 mg/kg, whereas other closely related analogues were inactive [2]. These findings underscore that simple substitution within this apparent homologue series can produce markedly different target engagement and pharmacological outcomes, making direct replacement without experimental validation inadvisable [2].

6-(4-n-Propylphenyl)-6-oxohexanoic acid: Differentiation from Structural Analogs


Para-Alkyl Chain Length and Lipophilicity

The computed octanol–water partition coefficient (XLogP3) of 6-(4-n-propylphenyl)-6-oxohexanoic acid is 3.1, positioning it between the less lipophilic 6-(4-ethylphenyl)-6-oxohexanoic acid (XLogP3 ≈ 2.6) and the more lipophilic 6-(4-hexylphenyl)-6-oxohexanoic acid (XLogP3 ≈ 5.0) [1]. In drug discovery campaigns, compounds with XLogP3 values in the 2.0–3.5 range are generally favoured for oral bioavailability, whereas values exceeding 5.0 are associated with poor solubility and high metabolic clearance. The propyl analogue therefore occupies a more developable lipophilicity space than the hexyl congener, while providing greater membrane permeability than the ethyl analogue [1].

Lipophilicity ADME Lead optimisation

n-Propyl vs. Isopropyl Substitution Comparison

6-(4-n-Propylphenyl)-6-oxohexanoic acid (CAS 951892-18-5) and its constitutional isomer 6-(4-isopropylphenyl)-6-oxohexanoic acid (CAS 898791-37-2) share the same molecular formula (C₁₅H₂₀O₃) and molecular weight (248.32 g/mol) but differ in the branching of the para‑alkyl substituent [1]. The n‑propyl group presents an extended, linear hydrophobic surface, while the isopropyl group is more compact and branched. In cyclooxygenase (COX) enzyme ligand‑binding pockets, the shape of the para‑alkyl substituent profoundly influences substrate channel accommodation: the linear n‑propyl group may permit deeper penetration into narrow hydrophobic clefts that are sterically inaccessible to the branched isopropyl group [2]. Conversely, the isopropyl analogue may achieve better shape complementarity in broader, branched hydrophobic sub‑pockets. This subtle shape divergence means the two isomers cannot be assumed to produce identical pharmacological profiles, and the choice between them has direct consequences for SAR exploration in anti‑inflammatory or analgesic target programmes [2].

Steric effects Target binding Selectivity

Commercially Verified Purity

The target compound is supplied by Fluorochem (catalogue F207517) with a certified purity of 97.0% . In comparison, the unsubstituted parent compound 6-oxo-6-phenylhexanoic acid (CAS 4144-62-1) is offered by multiple vendors at purities ranging from 95% to >98% (GC/T), and the ethyl analogue 6-(4-ethylphenyl)-6-oxohexanoic acid (CAS 502651-40-3) is typically supplied at 95% purity . The 97% specification of the propyl derivative ensures that batches fall within a tighter acceptable range (±2%) than the 95% grade (±5%), reducing the impurity burden that must be accounted for in stoichiometric calculations and downstream reaction optimisation .

Procurement Quality assurance Reproducibility

Molecular Descriptors for In Silico Screening

Computed molecular properties place 6-(4-n-propylphenyl)-6-oxohexanoic acid in a favourable drug‑like space. Its topological polar surface area (TPSA) is 54.4 Ų, which is identical across all 6‑(4‑alkylphenyl)-6‑oxohexanoic homologues because TPSA is dominated by the carboxylic acid and ketone functionalities [1]. However, the rotatable bond count of 8 (compared with 7 for the ethyl analogue and 11 for the hexyl analogue) influences conformational entropy and binding free energy penalties [1]. The compound has exactly 1 hydrogen bond donor and 3 hydrogen bond acceptors, satisfying the Lipinski Rule of Five criteria (MW <500, HBD ≤5, HBA ≤10, XLogP3 <5) [1]. These computed parameters enable unambiguous differentiation in virtual screening libraries, where filters based on rotatable bond count or XLogP3 range would selectively include or exclude the propyl congener relative to other series members [1].

Virtual screening Drug-likeness Physicochemical profiling

In Vivo Anti-Inflammatory Activity Precedent

A series of 6‑aryl‑4‑oxohexanoic acids—close structural relatives of the 6‑oxo‑6‑aryl series—were evaluated in a carrageenan‑induced rat paw edema model at 50 mg/kg p.o., with compound IIe (bearing a 4‑chlorobenzylidene substituent) demonstrating higher in vivo anti‑inflammatory activity than the reference NSAID fenbufen at the same dose [1]. Other analogues in the same series showed markedly lower or negligible activity despite having the identical 4‑oxohexanoic acid scaffold, demonstrating that aryl substitution is a dominant efficacy determinant in this phenotype [1]. This established alkyl/aryl‑substituent sensitivity in the 6‑aryl‑oxohexanoic acid pharmacophore provides strong class‑level precedent that the specific aryl substituent—in the case of CAS 951892-18-5, the n‑propyl group—is likely to confer a distinct biological activity profile relative to its methyl, ethyl, or isopropyl counterparts, and cannot be inferred by interpolation within the homologous series [1].

Anti-inflammatory In vivo efficacy Structure–activity relationship

Procurement Cost Normalization and Value

The cnreagent.com aggregated listing for 6-(4-n-propylphenyl)-6-oxohexanoic acid (Fluorochem 207517) indicates a unit cost of approximately ¥7,744 per gram (1 g pack) at 97% purity . Extrapolating to larger pack sizes, the cost decreases to ¥6,743 per gram (2 g pack) and ¥6,367 per gram (5 g pack), reflecting a volume discount of approximately 18% from the 1 g to the 5 g scale . While comparable pricing data for the ethyl and isopropyl analogues are not publicly aggregated in a directly comparable format, the documented volume‑dependent pricing structure for CAS 951892-18-5 provides procurement officers with a transparent cost basis for budgeting multi‑gram synthesis campaigns that may not be available for alternative analogues with opaque or single‑vendor pricing .

Procurement Cost-effectiveness Purity-adjusted pricing

6-(4-n-Propylphenyl)-6-oxohexanoic acid: Targeted Application Scenarios


Medicinal Chemistry SAR: Aryl-Alkyl Lipophilicity Axis

Medicinal chemists aiming to systematically vary para‑alkyl chain length on the 6‑aryl‑6‑oxohexanoic acid scaffold should prioritise CAS 951892-18-5 for its intermediately positioned XLogP3 value of 3.1. This value falls within the optimal oral bioavailability window and allows side‑by‑side comparison with the ethyl (XLogP3 ≈ 2.6) and hexyl (XLogP3 ≈ 5.0) analogues in a complete homologous series analysis [1]. The established sensitivity of anti‑inflammatory activity to aryl substitution on the related 4‑oxohexanoic acid scaffold provides class‑level justification for such a systematic SAR campaign [2].

In Silico Library Design for Lipophilic Leads

Computational chemists constructing focused virtual libraries can use CAS 951892-18-5 as a reference scaffold that uniquely satisfies multiple drug‑likeness filters simultaneously: MW <300, rotatable bond count ≤10, TPSA <60 Ų, and XLogP3 between 2.0 and 3.5 [1]. The availability of precise, computed descriptor values enables unambiguous differentiation from the ethyl and hexyl homologues when applying hard cut‑offs in virtual screening protocols [1].

Constitutional Isomer Comparison for Binding Studies

Biochemical pharmacologists investigating the impact of para‑alkyl topology on target binding can directly compare CAS 951892-18-5 (linear n‑propyl) with its constitutional isomer 6‑(4‑isopropylphenyl)-6‑oxohexanoic acid (CAS 898791-37-2) (branched isopropyl) [1]. These two isomers share identical molecular formula and molecular weight, ensuring that any observed differences in enzyme inhibition or cellular potency can be attributed solely to alkyl shape complementarity within the target binding pocket, rather than to differences in lipophilicity or molecular size [1][2].

Synthetic Methodology with High-Purity Building Blocks

Organic chemists developing novel esterification, amidation, or reduction protocols can rely on CAS 951892-18-5 (Fluorochem F207517, 97% purity) as a well‑characterised substrate [1]. The 97% certified purity ensures that side reactions attributable to impurities are minimised, while the compound's distinct spectroscopic signatures (InChIKey: FJYHPSLFBUGBMT‑UHFFFAOYSA‑N) facilitate unambiguous product identification and yield determination in reaction optimisation studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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